molecular formula C21H16BrNO4S2 B2982043 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole CAS No. 686738-37-4

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole

Cat. No.: B2982043
CAS No.: 686738-37-4
M. Wt: 490.39
InChI Key: UMZFQKRMAHIQKG-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole is a complex organic compound characterized by its unique structural features, including a bromophenylsulfonyl group, a furan ring, and a thiooxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The furan-2-yl group can be introduced through a nucleophilic substitution reaction, while the 4-bromophenylsulfonyl and 4-methylbenzylthio groups are added through subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced oxazole derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: The compound's unique structure may offer therapeutic benefits, and it is being investigated for its potential use in treating various diseases.

  • Industry: Its properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromophenylsulfonyl group, in particular, may play a crucial role in binding to biological targets, leading to downstream effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-((4-Bromophenyl)sulfonyl)morpholine: A related compound with a morpholine ring instead of the oxazole ring.

  • 4-((4-Bromophenyl)sulfonyl)benzoyl-L-valine derivatives: These derivatives share the brosyl group but differ in their amino acid components.

Uniqueness: The presence of the oxazole ring and the specific arrangement of the substituents in 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole distinguish it from similar compounds, contributing to its unique chemical and biological properties.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Its synthesis, reactivity, and applications continue to be explored, offering new insights and opportunities for innovation.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO4S2/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(27-21)18-3-2-12-26-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZFQKRMAHIQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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